3-Hydroxy-4-isopropoxybenzaldehyde
Overview
Description
3-Hydroxy-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-isopropoxybenzaldehyde has been elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4-isopropoxybenzaldehyde include a molecular weight of 180.2 . More specific properties such as boiling point, density, and heat capacity would require further investigation .Scientific Research Applications
Chromatographic Analysis
3-Hydroxy-4-isopropoxybenzaldehyde and related compounds have been used in chromatographic analyses. For example, Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes using capillary columns, which is crucial for identifying and quantifying these compounds in various samples (Korhonen & Knuutinen, 1984).
Chemical Synthesis
The compound has applications in the field of chemical synthesis. Huang Xiao-fen (2015) discussed the synthesis and applications of isovanillin, a closely related compound, highlighting the demand and diverse applications in the food and pharmaceutical industries (Huang Xiao-fen, 2015).
Electrocatalytic Activity
Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehyde (DHB) films towards NADH oxidation. This research is significant for developing biosensors based on enzymatic activities, indicating potential applications for 3-Hydroxy-4-isopropoxybenzaldehyde in similar contexts (Pariente et al., 1996).
Spectrophotometric Methods
The compound has been used in spectrophotometric methods. Nevado, Cabanillas, and López (2010) developed a method for determining hydroxybenzaldehyde isomers in binary mixtures, which is essential for quantitative analysis in various research and industrial applications (Nevado, Cabanillas, & López, 2010).
Biomedical Applications
Y. E. Ryzhkova et al. (2020) synthesized a compound involving 3-hydroxybenzaldehyde for potential biomedical applications, particularly in regulating inflammatory diseases, showcasing the compound's relevance in medical research (Y. E. Ryzhkova et al., 2020).
Pharmaceutical Synthesis
Studies like that by Tan Ju and Liao Xin (2003) on vanillin synthesis, a compound structurally similar to 3-Hydroxy-4-isopropoxybenzaldehyde, indicate its importance in the synthesis of pharmaceuticals and flavoring agents (Tan Ju & Liao Xin, 2003).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-4-propan-2-yloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTDOWPDIKPVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-isopropoxybenzaldehyde | |
CAS RN |
94283-73-5 | |
Record name | 3-hydroxy-4-(propan-2-yloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Citations
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